![molecular formula C19H14N2O2 B2607557 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one CAS No. 1024056-73-2](/img/structure/B2607557.png)
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is a compound that features an indene core structure substituted with a phenyl group and an oxazole moiety
Mécanisme D'action
Target of Action
It’s known that 3-amino-5-methylisoxazole, a related compound, is a major intermediate formed during sulfamethoxazole biodegradation .
Mode of Action
It’s known that 3-amino-5-methylisoxazole interacts with pyruvic acid derivatives in a way that only the nh2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations .
Biochemical Pathways
It’s known that 3-amino-5-methylisoxazole, a related compound, is involved in the biodegradation pathway of sulfamethoxazole .
Result of Action
It’s known that 3-amino-5-methylisoxazole, a related compound, is used in the synthesis of various compounds with potential mosquito larvicidal activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one typically involves the formation of the oxazole ring followed by its attachment to the indene core. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature for the initial cyclization, followed by oxidation to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to improve the safety and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents such as manganese dioxide.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, especially in the presence of electron-donating groups.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring or the indene core.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazole derivatives, while substitution reactions can yield a variety of substituted indene derivatives .
Applications De Recherche Scientifique
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of an indene core with an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, setting it apart from other oxazole-containing compounds .
Propriétés
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12-11-16(21-23-12)20-18-14-9-5-6-10-15(14)19(22)17(18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYKCZRFXJFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
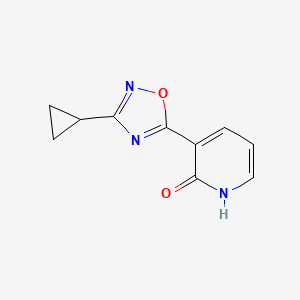
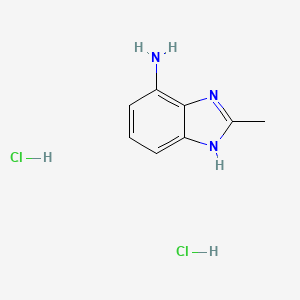
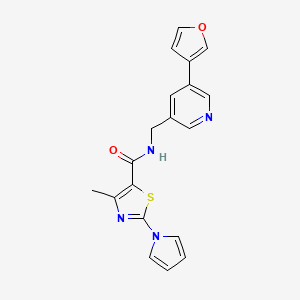
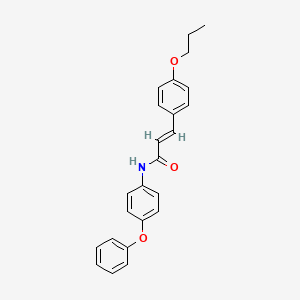
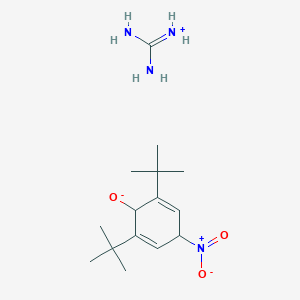
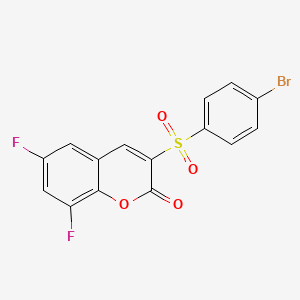

![(2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID](/img/structure/B2607486.png)


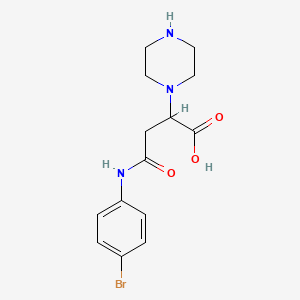
![2-(1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2607497.png)
